molecular formula C16H24N2O4S B2439969 N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide CAS No. 1235647-29-6

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide

Cat. No.: B2439969
CAS No.: 1235647-29-6
M. Wt: 340.44
InChI Key: XWPCNVLJPKCMND-UHFFFAOYSA-N
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Description

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a methylsulfonyl group, and an o-tolyloxyacetamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

  • Formation of the Piperidine Intermediate: : The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting 4-piperidone with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired intermediate.

  • Alkylation Reaction: : The next step involves the alkylation of the piperidine intermediate with a suitable alkylating agent, such as benzyl bromide. This reaction is typically conducted in an organic solvent like dichloromethane, with the addition of a base to facilitate the alkylation process.

  • Formation of the o-Tolyloxyacetamide Moiety: : The final step in the synthesis involves the coupling of the alkylated piperidine intermediate with o-tolyloxyacetic acid. This reaction is usually performed in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions are optimized to achieve high yields of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure consistency and purity of the final product. Advanced techniques such as flow chemistry and continuous processing may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically targets the methylsulfonyl group, leading to the formation of sulfone derivatives.

  • Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the carbonyl group in the o-tolyloxyacetamide moiety to form alcohol derivatives.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; conducted in aqueous or organic solvents under controlled temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Alkyl halides, amines, thiols; reactions carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide has a wide range of applications in scientific research:

  • Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

  • Biology: : In biological research, the compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme activities or receptor binding.

  • Medicine: : The compound is being explored for its potential therapeutic properties. It may have applications in the development of new drugs targeting specific diseases or conditions.

  • Industry: : In industrial applications, the compound can be used in the formulation of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism of action of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.

    N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide: Similar structure but with a meta-tolyl group instead of an ortho-tolyl group.

    N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(phenoxy)acetamide: Similar structure but with a phenoxy group instead of a tolyloxy group.

Uniqueness

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide is unique due to the presence of the ortho-tolyl group, which can influence its chemical reactivity and biological interactions. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

2-(2-methylphenoxy)-N-[(1-methylsulfonylpiperidin-4-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-13-5-3-4-6-15(13)22-12-16(19)17-11-14-7-9-18(10-8-14)23(2,20)21/h3-6,14H,7-12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWPCNVLJPKCMND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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